molecular formula C16H22N4OS B2602288 5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379975-07-0

5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2602288
CAS No.: 2379975-07-0
M. Wt: 318.44
InChI Key: HXCYSCCNNIMNKO-UHFFFAOYSA-N
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Description

5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the synthesis of the piperidine moiety, and finally, the construction of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring

    Dihydropyrimidines: Formed from the reduction of the pyrimidine ring

    Substituted Piperidines: Formed from nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of thiazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-6-17-16(18-7-12)21-10-14-4-3-5-20(8-14)9-15-11-22-13(2)19-15/h6-7,11,14H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCYSCCNNIMNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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